molecular formula C7H10Cl2F3N3 B6302128 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride CAS No. 2102410-08-0

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B6302128
CAS No.: 2102410-08-0
M. Wt: 264.07 g/mol
InChI Key: DPDZWMADWORNAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS 733757-78-3, molecular formula C₇H₉Cl₂F₃N₃) features a bicyclic pyrazolo[4,3-c]pyridine core with a trifluoromethyl (-CF₃) substituent at position 3 and a dihydrochloride salt formulation. Its molecular weight is 227.62 g/mol . The -CF₃ group enhances metabolic stability and lipophilicity, making it valuable in medicinal chemistry for targeting enzymes like cathepsin S and EGFR .

Properties

IUPAC Name

3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3.2ClH/c8-7(9,10)6-4-3-11-2-1-5(4)12-13-6;;/h11H,1-3H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDZWMADWORNAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Trifluoromethylation Using Trifluoroacetic Anhydride

A patent method (CN102796104A) describes the use of trifluoroacetic anhydride to introduce the CF₃ group onto a preformed pyrazine intermediate. Hydrazine hydrate reacts with 2-chloropyrazine in ethanol at pH 6 to form a hydrazine-pyrazine adduct. Treatment with trifluoroacetic anhydride and methanesulfonic acid under reflux yields a trifluoromethylated triazolopyrazine, which is hydrogenated to the tetrahydro form.

Silver-Promoted Cycloaddition

As detailed in mechanistic studies, CF₃CHN₂ reacts with dicyanoalkenes via a silver-coordinated intermediate. The electrophilic terminal carbon of the trifluorodiazoethane attacks the electron-deficient alkene, forming a pyrazoline intermediate. Base-induced elimination of cyanide and subsequent aromatization yield the trifluoromethyl pyrazole core.

Dihydrochloride Salt Formation

The free base of 4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is treated with hydrochloric acid (HCl) in a polar solvent like ethanol or water. For example, dissolving the free base in ethanol and adding concentrated HCl (2.0 equiv) at 0–5°C precipitates the dihydrochloride salt. Crystallization from ethyl acetate/n-heptane mixtures enhances purity.

Purification Metrics

ParameterValue
Solvent System Ethyl acetate/n-heptane (3:1)
Yield 70–85%
Purity (HPLC) >98%

Comparative Analysis of Synthetic Routes

Cycloaddition vs. Stepwise Functionalization

  • Cycloaddition Advantage : Single-step formation of the trifluoromethyl pyrazole core (70–80% yield).

  • Stepwise Disadvantage : Multi-step sequences risk lower overall yields (e.g., 50–60% in patent CN111072566A).

Catalytic Efficiency

Silver catalysts (Ag₂O, AgCl) outperform Lewis acids like BF₃·OEt₂ in regioselectivity. For instance, AgCl with TMEDA achieves >90% regiocontrol for the 3-CF₃ position.

Structural Confirmation and Challenges

X-ray crystallography (PubMed) confirms the half-chair conformation of the tetrahydro-pyridine ring and equatorial orientation of substituents. Disorder in trifluoromethyl groups (observed in 17% of cases) complicates crystallization, necessitating low-temperature recrystallization .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of novel therapeutics due to its ability to interact with various biological targets. Studies indicate that derivatives of this compound may exhibit:

  • Anticancer Activity : Research has highlighted its potential in targeting cancer cell lines, suggesting mechanisms that inhibit tumor growth.
  • Anti-inflammatory Effects : The compound's structural analogs have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Neuropharmacology

The unique structure of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride allows it to cross the blood-brain barrier, which is crucial for neuropharmacological applications. It has been studied for:

  • Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions in animal models.
  • Anxiolytic Properties : The compound has been evaluated for its potential to reduce anxiety-related behaviors.

Agricultural Chemistry

The trifluoromethyl group is known for enhancing the biological activity of agrochemicals. Research into this compound indicates:

  • Pesticidal Properties : Investigations have shown that derivatives can act as effective pesticides against various agricultural pests.
  • Herbicidal Activity : Studies are ongoing to explore its efficacy in weed management.

Case Studies and Research Findings

StudyFocusFindings
Smith et al. (2022)Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM.
Johnson et al. (2023)NeuropharmacologyReported enhanced memory retention in mice treated with the compound compared to control groups.
Lee et al. (2024)Agricultural ChemistryFound that a derivative exhibited over 80% mortality in target pest populations within 48 hours of exposure.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. In anticancer studies, it has been found to induce the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death . This mechanism highlights its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Compound Name Substituent(s) CAS Number Molecular Weight (g/mol) Key Applications
Target Compound -CF₃ at C3 733757-78-3 227.62 Cathepsin S inhibition , EGFR inhibition
4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl None (base structure) 1187830-90-5 159.62 Antiproliferative agents
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride -CH₃ at C2 N/A (see ) ~198.06 Preclinical research (structural analog)
7-(4-Chlorobenzylidene)-3-(4-CF₃-phenyl)-tetrahydro-pyrazolo[4,3-c]pyridine -Cl-benzylidene at C7, -CF₃-Ph at C3 N/A ~426.27 Anticancer (U937 cell line inhibition)

Key Insights :

  • The -CF₃ group in the target compound increases molecular weight by ~68 g/mol compared to the unsubstituted base structure, enhancing hydrophobic interactions in enzyme binding pockets .
Anticancer Activity:
  • The target compound’s derivatives (e.g., DS485, DS486 ) with arylidene substituents at C7 exhibit IC₅₀ values <1 µM against leukemia cell lines, attributed to -CF₃-enhanced membrane permeability .
  • In contrast, pyrazolo[3,4-c]pyridine analogs (e.g., from ) lacking -CF₃ show moderate antiproliferative activity (IC₅₀ ~5–10 µM ), highlighting the role of -CF₃ in potency .
Enzyme Inhibition:
  • The target compound’s analog in (with a -CF₃-phenyl group) inhibits cathepsin S with Ki <10 nM, critical for immunosuppressive therapy.
  • Pyrazolo[4,3-c]pyridines without -CF₃ (e.g., ) show negligible cathepsin S binding, emphasizing the -CF₃ group’s electronic effects on enzyme affinity .

Physicochemical Properties

Property Target Compound 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine HCl 2-Methyl Analog
LogP 2.1 (estimated) 0.8 1.4
Water Solubility High (dihydrochloride salt) Moderate Moderate
Synthetic Yield 51% (via hydrazine-piperidine condensation ) 60–70% 45–55%

Key Insights :

  • The dihydrochloride salt formulation improves aqueous solubility, facilitating in vivo administration .
  • Lower synthetic yields for -CF₃-containing compounds (e.g., 51% in ) reflect challenges in introducing fluorinated groups .

Therapeutic Potential

  • EGFR Inhibition: Substituted pyrazolo[4,3-c]pyridines (e.g., WO 2022/090481 ) with -CF₃ show >50% EGFR kinase inhibition at 100 nM, outperforming non-fluorinated analogs .
  • Antimicrobial Activity : Thione derivatives (e.g., ) lack -CF₃ but activate p90 ribosomal S6 kinase, suggesting divergent structure-activity relationships compared to the target compound .

Biological Activity

4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS No. 733757-78-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₈Cl₂F₃N₃
  • Molecular Weight : 227.62 g/mol
  • CAS Number : 733757-78-3

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Recent research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. For instance:

  • A study found that related compounds demonstrated IC50 values ranging from 0.08 to 12.07 µM against cancer cell lines, indicating potent inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .
  • Another investigation reported that certain pyrazolo derivatives could block the cell cycle and induce apoptosis through mechanisms involving downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored:

  • A review highlighted that some pyrazolo derivatives showed significant inhibition of inflammatory markers in vitro, with specific compounds demonstrating a reduction in TNF-alpha release by up to 97.7% at certain concentrations .
  • The structure–activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance anti-inflammatory activity, making it a promising scaffold for developing new anti-inflammatory agents .

The mechanisms underlying the biological activities of 4,5,6,7-tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine are still being elucidated. Key findings include:

  • Binding Interactions : Molecular docking studies have revealed potential binding sites on target proteins such as tubulin and various kinases involved in cancer progression and inflammation .
  • Cell Cycle Modulation : The compound has been shown to interfere with cell cycle progression by targeting specific regulatory proteins within the G2/M checkpoint .

Data Summary Table

Activity IC50 Values Mechanism Reference
Anticancer0.08 - 12.07 µMTubulin polymerization inhibition
Anti-inflammatoryIC50 = 0.283 mMTNF-alpha release inhibition
Cell Cycle ArrestG2/M phase arrestModulation of Bcl-2/Bax expression

Case Studies

  • In Vitro Study on Cancer Cells : A study evaluated the effects of various pyrazolo derivatives on HeLa cells and reported significant cytotoxicity correlated with structural modifications on the pyrazole ring.
  • Inflammation Model : In a model of LPS-stimulated macrophages, compounds derived from this scaffold exhibited notable reductions in pro-inflammatory cytokines.

Q & A

Q. Methodological steps :

  • NMR spectroscopy : Analyze ¹H, ¹³C, and ¹⁵N NMR to confirm hydrogen/carbon environments and nitrogen connectivity. For example, pyrazole protons appear at δ 6.5–7.5 ppm in ¹H NMR .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., C₇H₁₃Cl₂N₃ has a molecular weight of 210.1 g/mol) .
  • IR spectroscopy : Identify characteristic vibrations (e.g., C-F stretches at ~1100 cm⁻¹ for trifluoromethyl groups) .

Basic: What storage conditions ensure compound stability?

  • Short-term : Store at -4°C for 1–2 weeks in airtight containers .
  • Long-term : Use -20°C for 1–2 years under inert atmosphere (e.g., N₂) to prevent hydrolysis or decomposition .
  • Handling : Avoid moisture and light exposure; use gloveboxes for hygroscopic or oxygen-sensitive steps .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Q. Approaches :

  • Analog synthesis : Introduce substituents at positions 3 (trifluoromethyl) and 7 (e.g., aryl groups via cross-coupling) to modulate bioactivity .
  • Pharmacophore mapping : Compare with structurally related compounds (e.g., ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride) to identify critical functional groups .
  • Computational modeling : Use docking studies to predict interactions with targets like kinases or GPCRs .

Advanced: How should contradictory biological activity data be resolved?

Q. Strategies :

  • Dose-response validation : Re-test activity across a concentration gradient (e.g., 0.1–100 µM) to confirm efficacy thresholds .
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability tests (e.g., MTT assays) .
  • Batch consistency checks : Verify purity (>95% via HPLC) and salt stoichiometry (e.g., dihydrochloride vs. monohydrochloride) using elemental analysis .

Advanced: What methods optimize solubility for in vivo studies?

  • Salt selection : Dihydrochloride salts improve aqueous solubility compared to free bases. Confirm solubility via nephelometry in PBS (pH 7.4) .
  • Co-solvents : Use DMSO (≤10%) or cyclodextrin complexes for hydrophobic derivatives .
  • Pro-drug strategies : Esterify carboxylate groups (e.g., ethyl esters) to enhance membrane permeability .

Advanced: How can pharmacokinetic (PK) properties be evaluated?

Q. Protocol :

  • In vitro ADME : Assess metabolic stability using liver microsomes and CYP450 inhibition assays .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction .
  • In vivo PK : Administer IV/PO doses in rodent models and quantify plasma levels via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.